molecular formula C19H16F2N2OS B13808264 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone

カタログ番号: B13808264
分子量: 358.4 g/mol
InChIキー: ZWNTZFDXFZIBAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is a heterocyclic compound featuring a benzothiazole ring fused to a piperidine moiety, which is further linked to a 2,6-difluorophenyl ketone group. This structure combines aromatic, electron-deficient (benzothiazole) and electron-rich (piperidine) systems, making it a candidate for diverse applications, including medicinal chemistry (e.g., kinase inhibition) and materials science. The 2,6-difluorophenyl group enhances metabolic stability and modulates lipophilicity, while the benzothiazole moiety contributes to π-π stacking interactions in biological targets .

特性

分子式

C19H16F2N2OS

分子量

358.4 g/mol

IUPAC名

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone

InChI

InChI=1S/C19H16F2N2OS/c20-13-4-3-5-14(21)17(13)19(24)23-10-8-12(9-11-23)18-22-15-6-1-2-7-16(15)25-18/h1-7,12H,8-11H2

InChIキー

ZWNTZFDXFZIBAC-UHFFFAOYSA-N

正規SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4F)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,6-difluorobenzoyl chloride with 1-(2-aminobenzothiazol-4-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

作用機序

The mechanism of action of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets. The benzothiazole ring may interact with enzyme active sites or receptor binding pockets, while the piperidine ring can enhance binding affinity and specificity. The difluorophenyl group may contribute to the compound’s overall stability and reactivity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Modifications

a) Piperidine vs. Piperazine Derivatives

The compound 1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine () replaces the benzothiazole-piperidine system with a furan-piperazine scaffold. Key differences include:

  • Hydrogen Bonding Capacity: The piperazine nitrogen atoms increase hydrogen bond acceptor count (5 acceptors vs. 5 in the target compound) but lack donors (0 vs. 0 in the target compound) .
Property Target Compound 1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine
Hydrogen Bond Acceptors 5 5
Topological Polar SA Not reported 53.8 Ų
Aromatic Systems Benzothiazole, difluorophenyl Furan, difluorophenyl
b) Benzothiazole vs. Oxazole/Thiazole Derivatives

The oxathiapiprolin analog () contains a 1,2-oxazol-3-yl-thiazole-piperidine core. Differences include:

  • Biological Activity : Oxathiapiprolin’s fungicidal activity is linked to its oxazole-thiazole system, whereas benzothiazole derivatives often target kinases or proteases .

Functional Group Replacements

a) Difluorophenyl vs. Sulfonic Acid Groups

Compound Cpd D () replaces the difluorophenyl group with a methanesulfonic acid substituent. This substitution:

  • Enhances Solubility : The sulfonic acid group increases hydrophilicity but may reduce membrane permeability.
  • Alters Binding Modes : The acidic sulfonic group could engage in ionic interactions, unlike the hydrophobic difluorophenyl moiety .
b) Ketone vs. Carbamoyl Linkers

In Cpd E (), a carbamoyl linker replaces the ketone, introducing hydrogen bond donor capacity. This modification may improve target affinity but reduce metabolic stability due to increased susceptibility to hydrolysis .

Pharmacological and Physicochemical Profiles

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity: The 2,6-difluorophenyl group likely confers higher logP compared to non-fluorinated analogs (e.g., furan derivatives in ), enhancing blood-brain barrier penetration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。